molecular formula C14H12F3NO B141911 3-(3-Trifluoromethylphenoxy)benzylamine CAS No. 154108-23-3

3-(3-Trifluoromethylphenoxy)benzylamine

Cat. No.: B141911
CAS No.: 154108-23-3
M. Wt: 267.25 g/mol
InChI Key: BURZZIKCSZTYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Trifluoromethylphenoxy)benzylamine is an organic compound with the molecular formula C14H12F3NO and a molecular weight of 267.25 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxybenzylamine structure, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Trifluoromethylphenoxy)benzylamine typically involves the reaction of 3-(trifluoromethyl)phenol with benzylamine under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the phenol group reacts with benzylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Trifluoromethylphenoxy)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(3-Trifluoromethylphenoxy)benzylamine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-(3-Trifluoromethylphenoxy)benzylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Trifluoromethylphenoxy)benzylamine is unique due to the specific positioning of the trifluoromethyl group and the phenoxybenzylamine structure. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

[3-[3-(trifluoromethyl)phenoxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)11-4-2-6-13(8-11)19-12-5-1-3-10(7-12)9-18/h1-8H,9,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURZZIKCSZTYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630857
Record name 1-{3-[3-(Trifluoromethyl)phenoxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154108-23-3
Record name 1-{3-[3-(Trifluoromethyl)phenoxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.